CP-47 protein
Description
Properties
CAS No. |
127137-94-4 |
|---|---|
Molecular Formula |
C6H10O4 |
Synonyms |
CP-47 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Cp47
Quaternary Structure and Association within the PSII Dimer
In its functional state, PSII typically exists as a dimer in the thylakoid membranes of cyanobacteria, algae, and plants. nih.govroyalsocietypublishing.org The CP47 protein is a key player in the structure and stability of this dimeric complex.
Intrinsic Subunit Composition and Organization
The structure of the CP47 protein itself is complex, featuring transmembrane domains and large extrinsic loops that are crucial for its function.
Transmembrane Helices and Domains
The CP47 protein is a polytopic membrane protein characterized by six transmembrane helices that span the thylakoid membrane. nih.govpnas.org These helices are connected by five hydrophilic loops, with the N- and C-termini of the protein exposed to the stromal side of the membrane. The transmembrane domains of CP47 share structural homology with the N-terminal transmembrane helices of the PsaA and PsaB proteins of Photosystem I. nih.gov These helices create a scaffold that binds chlorophyll (B73375) a molecules, which are essential for light harvesting. nih.gov
Luminal Extrinsic Loop Regions: Focus on Loop E
A prominent feature of the CP47 protein is a large, hydrophilic extrinsic loop, designated as Loop E, located between the fifth and sixth transmembrane helices. nih.gov This loop, comprising approximately 200 amino acid residues, is exposed to the lumenal side of the thylakoid membrane. nih.gov
Loop E plays a multifaceted role in PSII function. It is implicated in the binding and stabilization of the oxygen-evolving complex (OEC), the site of water oxidation. nih.gov Studies have shown that specific domains within Loop E are critical for the stable assembly of functional PSII complexes. nih.gov For instance, deletions in regions such as I265-F268, T271-K277, T304-L309, F311-N317, and D440-P447 prevent the formation of stable PSII. nih.gov Other regions, like K277-E283 and R422-E428, are important for maintaining normal levels of PSII and efficient oxygen evolution. nih.gov
Furthermore, Loop E interacts with extrinsic proteins of the OEC, such as PsbO (the 33-kDa protein), which helps to protect and stabilize the catalytic manganese cluster. pnas.orgresearchgate.net The interaction between Loop E of CP47 and PsbO is crucial for the structural integrity and function of the OEC. pnas.org Mutational studies have indicated that the region between residues 360-440 of Loop E is particularly important for the binding of PsbO. Additionally, a conserved region within Loop E (residues 440-447) has been shown to interact with the oxygen-evolving site and appears to be directly involved in chloride binding, a necessary cofactor for water oxidation. acs.org
Association with Small Membrane Polypeptides (e.g., PsbH, PsbL, PsbM, PsbT)
The CP47 protein is associated with several small, low-molecular-weight membrane polypeptides that are integral to the structure and assembly of PSII. oup.comd-nb.infomdpi.com These include PsbH, PsbL, PsbM, and PsbT.
PsbH: This small protein has a high affinity for CP47 and is believed to associate with it early in the PSII assembly process. oup.com The resulting CP47-PsbH pair then binds to the reaction center complex. oup.com The presence of PsbH is crucial for the stable binding of CP47 to the D1-D2 heterodimer. oup.com The N-terminal segment of PsbH forms hydrogen bonds with the stromal loops connecting the first four helices of CP47. oup.com
PsbL, PsbM, and PsbT: These small subunits are also found in association with the CP47 pre-complex during assembly and are located at the interface between the two monomers in the final dimeric PSII structure. nih.govmdpi.comscite.ai PsbL and PsbT have been detected in the CP47 assembly module, indicating they bind before the formation of the larger RC47 complex. nih.govresearchgate.net The deletion of these subunits can affect the accumulation of PSII dimers. scite.ai
Pigment Binding Environment and Coordination
The strategic arrangement of pigments within the CP47 protein is fundamental to its role in light harvesting and energy transfer. The protein scaffold creates distinct microenvironments for each pigment, fine-tuning their properties to ensure efficient energy flow.
Chlorophyll a Binding Sites and Ligands
CP47 binds 16 molecules of chlorophyll a. otago.ac.nzrsc.org These chlorophyll molecules are held in place by specific interactions with the protein, primarily through axial ligation of the central magnesium ion of the chlorophyll. The majority of these chlorophylls (B1240455), 13 out of 16, are coordinated by histidine residues. rsc.org The remaining three chlorophylls are ligated by water molecules. rsc.org
Early models based on electron crystallography suggested that out of 14 identified chlorophyll densities, five had their magnesium ions within a distance suitable for direct ligation by histidine residues. nih.gov Subsequent, higher-resolution structural models have provided a more detailed picture of these interactions.
Site-directed mutagenesis studies have been instrumental in probing the significance of specific histidine residues. For instance, while substitutions of some histidine residues in the transmembrane helices with asparagine or glutamine were tolerated, replacing His-469 with glutamine severely impaired the assembly of PSII reaction centers. otago.ac.nzpublish.csiro.au Interestingly, further investigation suggested that His-469 might not be a direct chlorophyll ligand, highlighting the complex relationship between protein structure and function. publish.csiro.au The mutation of His114 to asparagine or glutamine resulted in a blue shift of the 77 K fluorescence emission peak, indicating a change in the environment of a low-energy chlorophyll. osti.gov
The specific histidine residues acting as ligands and their positions within the transmembrane helices create a unique environment for each chlorophyll a molecule. This precise positioning is crucial for modulating the energy levels of the chlorophylls and directing the flow of excitation energy.
Below is a data table summarizing the ligation of chlorophyll a molecules in CP47:
| Number of Chlorophyll a Molecules | Type of Ligand | Number of Ligated Chlorophylls |
| 16 | Histidine | 13 |
| Water Molecule | 3 |
Carotenoid Association and Structural Roles
In addition to chlorophylls, CP47 also binds carotenoids, which play crucial roles in both light harvesting and photoprotection. frontiersin.org The number of associated carotenoids is reported to be between three and four. rsc.orgosti.gov These carotenoids are located at the periphery of the chlorophyll-binding subunits. oup.com
Carotenoids, particularly β-carotene, are essential for the proper assembly and stability of the PSII complex. frontiersin.orgresearchgate.net Studies on mutants deficient in carotenoid synthesis have shown a significant reduction in the accumulation of CP47 and the complete absence of CP43, another core antenna protein. frontiersin.orgoup.com This leads to the formation of non-functional PSII assembly intermediates, demonstrating the indispensable structural role of carotenoids. oup.com
The close association of carotenoids with the chlorophylls within CP47 facilitates efficient energy transfer and provides a mechanism for quenching excess energy, thereby protecting the photosystem from photo-oxidative damage. The interaction between chlorophylls and carotenoids is a key feature of the photoprotective mechanism within PSII.
The following table outlines the carotenoid content in the CP47 protein:
| Pigment Type | Number of Molecules | Primary Function |
| Carotenoids (e.g., β-carotene) | 3-4 | Light Harvesting, Photoprotection, Structural Stability |
Electrostatic Effects of Protein Environment on Pigment Site Energies
Quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to quantify the electrostatic effect of the protein on the site energies of CP47 chlorophylls. rsc.org These studies have revealed that the protein matrix significantly modulates the order of site energies, influencing the pathway of energy transfer. rsc.org For example, computational models suggest that the internally located chlorophyll B3 has the lowest site energy, a finding that differs from earlier hypotheses. rsc.org
The electrostatic interactions between the protein and the pigments are critical for establishing the energy landscape that directs excitation energy towards the reaction center. rsc.orgrsc.org Factors such as hydrogen bonding and the polarization of the surrounding medium contribute to these electrostatic effects. rsc.org The integrity of the protein structure is paramount, as conformational changes can alter the local electrostatics and, consequently, the pigment site energies. rsc.org This highlights the intricate coupling between the protein's structure and its function in facilitating efficient photosynthesis.
Functional Mechanisms and Energetics of Cp47
Light Harvesting and Excitation Energy Transfer (EET)
CP47 is a key component of the PSII core complex, acting as a proximal antenna that funnels excitation energy from both its own absorbed light and potentially from peripheral light-harvesting complexes towards the reaction center. rsc.orgresearchgate.netnih.govpublish.csiro.au
Pathways and Kinetics of Intramolecular Excitation Energy Transfer within CP47
Excitation energy transfer (EET) within isolated CP47 occurs primarily on a subpicosecond timescale. nih.govpublish.csiro.auresearchgate.net Studies using time-resolved spectroscopy have revealed rapid energy equilibration processes within the complex. nih.govpublish.csiro.auresearchgate.net For instance, transient absorption and fluorescence spectroscopy at 77 K on isolated CP47 showed spectral relaxation occurring with rates of 0.2-0.4 ps and 2-3 ps. nih.govpublish.csiro.au An additional slower relaxation component of 17 ps was also observed in CP47 at 77 K, attributed to transfer to a low energy state. nih.govacs.org Room-temperature studies combining visible pump/probe and visible pump/mid-IR probe spectroscopy have corroborated this basic pattern of energy flow. vu.nl These observed rates align well with preliminary calculations of transfer times between weakly coupled chlorophylls (B1240455). publish.csiro.au
Inter-complex Excitation Energy Transfer to the PSII Reaction Center
CP47 is positioned at the interface between the two monomers of a PSII dimer and forms close contacts with the D2 protein, as well as other proteins like PsbH, PsbL, and PsbM. rsc.org The transfer of excitation energy from CP47 to the PSII reaction center is a critical step for initiating charge separation. rsc.org While intramolecular EET within CP47 is very fast, the transfer from CP47 to the reaction center can involve longer distances between pigments. rsc.org The shortest interpigment distances between CP47 and the reaction center are approximately 21 Å, which are two to three times larger than distances within each subunit. rsc.org Such distances could potentially slow down energy transfer from CP47 to the reaction center. rsc.org Experimental data and calculations suggest that there is no severe kinetic limitation for EET between CP47 and the reaction center on the slowest trapping phases, and this transfer can occur in 20 ps or less. rsc.orgnih.gov Most transfer from the antenna to the reaction center likely proceeds via chlorophylls on the stromal side of the membrane towards the reaction center pheophytins. publish.csiro.au
Identification and Characterization of Low-Energy Traps within CP47
Low-temperature optical spectra of isolated CP47 have shown a fluorescence emission maximum near 695 nm. acs.orgnih.gov This emission is suggested to originate from a lowest-energy excitonic state (A1) located near 693 nm in intact complexes. acs.orgnih.gov Additional emission peaks observed in some preparations, near 691 nm and 685 nm, may originate from subpopulations of partly destabilized complexes. acs.orgnih.gov The lowest Qy state in the absorption band (A1) is characterized by electron-phonon coupling. acs.orgnih.gov The presence of these low-energy states in CP47 can influence the trapping dynamics, particularly at low temperatures, potentially leading to slower transfer from CP47 to the reaction center compared to CP43. acs.orgrsc.orgnih.gov
Contribution to Photosystem II Assembly and Stability
CP47 is an essential component for the stable assembly and structural integrity of Photosystem II. agrisera.comuniprot.orgebi.ac.uknih.govfrontiersin.orgnih.govoup.comoup.comnih.govpnas.org Its proper incorporation into the developing PSII complex is crucial for the formation of a functional water-splitting enzyme. nih.govnih.govnih.govnih.gov
CP47 as a Pre-assembled Pigment-Protein Complex
Evidence suggests that CP47 forms a pre-assembled pigment-protein complex in vivo before its incorporation into the larger PSII complex. nih.govnih.govresearchgate.netnih.gov During PSII biogenesis, CP47 attaches to a reaction center assembly complex containing the D1, D2, and cytochrome b559 subunits, with CP47 binding first. nih.govnih.govoup.com Studies using His-tagged CP47 in cyanobacteria have shown that it co-purifies with other proteins like PsbH, PsbL, and PsbT, further supporting the idea of CP47 existing as a pre-assembled unit with associated small membrane intrinsic proteins (SMIS). nih.govnih.govresearchgate.netnih.gov The apopolypeptide of CP47 is synthesized and inserted into the thylakoid membrane before its incorporation into the PSII complex. nih.gov The binding of chlorophyll (B73375) and β-carotene to CP47 likely occurs during or shortly after its synthesis and before its final integration into the complete PSII structure. nih.govnih.gov The PsbH protein appears to have a high affinity for CP47 and may associate with it in the initial stages of assembly, potentially stabilizing CP47 accumulation. nih.govoup.com
Mutational studies, particularly those involving deletions or alterations in the large lumen-exposed loop E of CP47, have demonstrated the importance of specific domains within CP47 for the stable assembly of functional PSII complexes. nih.govnih.govnih.gov Deletions in certain regions of loop E can lead to an inability to assemble stable PSII centers or significantly reduce the level of assembled PSII. nih.govnih.gov The interaction of loop E with other PSII components, including the extrinsic proteins involved in water oxidation like PsbO, is considered essential for PSII activity and stability. nih.govnih.gov
Data Table: Key Characteristics and Functions of CP47
| Feature | Description |
| Protein Name | CP47 (Chlorophyll Protein of 47 kDa) / PsbB |
| Location in PSII | Integral membrane protein, core antenna, positioned at the interface of the PSII dimer, interacts with D2. rsc.org |
| Associated Pigments | Chlorophyll a, β-carotene. rsc.orgebi.ac.ukwikipedia.orgnih.govnih.gov |
| Transmembrane Helices | Six. rsc.org |
| Lumenal Loop | Loop E (large hydrophilic loop). nih.govnih.gov |
| Primary Function | Light harvesting and excitation energy transfer to the PSII reaction center. rsc.orgagrisera.comuniprot.orgebi.ac.ukwikipedia.orgresearchgate.net |
| Intramolecular EET Kinetics | Primarily subpicosecond (0.2-0.4 ps, 2-3 ps), with a slower 17 ps component. nih.govpublish.csiro.auresearchgate.netacs.org |
| Inter-complex EET to RC | Occurs in 20 ps or less, not a severe kinetic limitation on slow trapping phases. rsc.orgnih.gov |
| Low-Energy Trap | Associated with F695 fluorescence emission; likely involves specific chlorophylls (e.g., B16, Chl 11). rsc.orgacs.orgnih.govresearchgate.netresearchgate.net |
| Role in PSII Assembly | Forms a pre-assembled complex, binds pigments before incorporation, interacts with other subunits. nih.govnih.govoup.comresearchgate.netnih.gov |
| Role in PSII Stability | Essential for stable assembly, interactions via Loop E contribute to structural integrity. nih.govnih.govnih.gov |
Role in Stabilizing the PSII Reaction Center
CP47 is closely associated with the D1 and D2 proteins, which form the core of the PSII reaction center. researchgate.netrsc.org Beyond its antenna function of transferring excitation energy to the reaction center, CP47 also contributes to the structural stability of this crucial part of PSII. researchgate.netrsc.org It helps maintain the structural integrity of the reaction center, which is essential for efficient charge separation and the subsequent electron transfer processes that drive water oxidation. rsc.org The interaction between CP47 and the D1/D2 heterodimer is vital for the functional architecture of PSII. scienceopen.com
Influence on Overall PSII Supercomplex Formation
CP47 plays a significant role in the assembly and formation of the entire PSII supercomplex. nih.govfrontiersin.org During PSII biogenesis, a pre-CP47 subcomplex, containing CP47 and several small membrane intrinsic subunits, associates with the PSII reaction center to form a CP43-less PSII complex. nih.gov The synthesis and assembly of CP47 itself require the assistance of various proteins, such as PsbH and PAM68. nih.govoup.com PsbH is necessary for sufficient CP47 synthesis, and PAM68 is proposed to be involved in the insertion of chlorophyll into CP47. nih.govoup.com The protein Psb35 has also been identified as a component of the CP47 assembly module, contributing to its accumulation and stability during biogenesis. alga.cz
CP47 interacts with other subunits, including small membrane-intrinsic subunits like PsbH and PsbL, which further interact with D2. nih.gov These interactions are important for the stepwise assembly of the PSII complex. frontiersin.org CP47, along with CP43, forms the inner light-harvesting complex of PSII. frontiersin.org The formation of the PSII supercomplex involves the association of the PSII core (including CP47 and CP43) with peripheral light-harvesting complexes (LHCII). frontiersin.orgpnas.org CP47 is located on the D2 side of the PSII core and interacts with CP29, which in turn facilitates the attachment of the M-LHCII trimer in green algae. pnas.org The stromal loops of CP43 and CP47 have also been found to interact with assembly factors like MET1, which is involved in supercomplex formation during PSII repair. frontiersin.orgresearchgate.net
Data on PSII assembly steps highlighting the role of CP47:
| Step | Description | CP47 Involvement | Associated Factors |
| 1 | Assembly of pD1-PsbI and D2-Cyt b559 precomplexes | Not directly involved in initial precomplex formation. | - |
| 2 | Assembly of minimal reaction-center complex (RC) | Absent in this intermediate. | - |
| 3 | Assembly of reaction-center complex (RC47a) | Incorporation of CP47. frontiersin.org | PsbH, PAM68, Psb35 nih.govoup.comalga.cz |
| 4 | Incorporation of LMM subunits (PsbH, PsbM, PsbT, PsbR) to form RC47b | CP47 is present in this complex. frontiersin.org | PsbH, PsbM, PsbT, PsbR frontiersin.org |
| 5 | Incorporation of CP43 and PsbK to form OEC-less PSII core monomer | CP47 is present; forms inner antenna with CP43. frontiersin.org | CP43, PsbK frontiersin.org |
| 6 | Assembly of OEC and additional LMM subunits (PsbW, PsbZ) to form PSII core | CP47 is part of the core complex. frontiersin.org | OEC components, PsbW, PsbZ frontiersin.org |
| 7 | Dimerization and formation of PSII-LHCII supercomplex | CP47 is part of the core monomer that dimerizes and associates with LHCII. frontiersin.org | LHCII, MET1, CP29, N-LHCII (in Chlamydomonas) frontiersin.orgpnas.orgresearchgate.net |
Participation in Water Oxidation and the Oxygen-Evolving Complex (OEC)
CP47's role extends beyond light harvesting and structural stabilization of the reaction center; it also participates in the process of water oxidation and contributes to the environment of the Oxygen-Evolving Complex (OEC). researchgate.netscienceopen.comresearchgate.net The OEC is the site where water is split into molecular oxygen, protons, and electrons. researchgate.netacs.org
Interaction with Extrinsic Oxygen Evolution Enhancer Proteins (e.g., PsbO, PsbP, PsbTn)
The OEC is shielded and stabilized by extrinsic proteins on the lumenal side of PSII, including PsbO, PsbP, and PsbQ in higher plants, and PsbO, PsbU, and PsbV in cyanobacteria. acs.orggithub.ioebi.ac.ukfrontiersin.org CP47 interacts closely with these extrinsic proteins. researchgate.netresearchgate.net Specifically, the large lumenal loop (loop E) of CP47 is known to interact with PsbP, PsbO, and PsbTn in spinach PSII. nih.govd-nb.info PsbO, often referred to as the Mn-stabilizing protein, lies close to the Mn cluster and interacts with various PSII subunits, including CP47. ebi.ac.ukfrontiersin.org PsbTn, a small subunit in eukaryotic PSII, intercalates between CP47 and the C-terminal region of PsbE, potentially serving as a bridge between them. researchgate.netnih.govresearchgate.net These interactions between CP47 and the extrinsic proteins are crucial for the proper assembly, stability, and optimal function of the OEC. frontiersin.orgfrontiersin.org
Structural Determinants within CP47 Affecting OEC Function
Specific structural elements and residues within CP47, particularly in its large lumenal loop (loop E), are important for PSII structure and function, including their influence on OEC activity. nih.gov Studies involving targeted mutations and deletions in loop E have revealed domains required for the stable assembly of functional PSII complexes and those that, when altered, can significantly reduce the level of assembled PSII and impair oxygen evolution. nih.gov For instance, deletions in domains like I265-F268, T271-K277, T304-L309, F311-N317, and D440-P447 in Synechocystis have been shown to be necessary for stable PSII assembly. nih.gov Other deletions, such as those in K277-E283 and R422-E428, reduce assembled PSII levels and impair oxygen evolution. nih.gov
While none of the extrinsic proteins or CP47 directly provide ligands to the catalytic Mn₄CaO₅ cluster of the OEC, they contribute to the protein environment surrounding the cluster. acs.orgfrontiersin.org This environment is critical for maintaining the cluster's stability and optimizing the ionic conditions required for water oxidation. frontiersin.org The lumenal domains of intrinsic proteins like CP47, along with the extrinsic proteins, form a protective environment around the Mn₄CaO₅ cluster. frontiersin.org
Influence on Cofactor Binding (e.g., Chloride)
Chloride ions (Cl⁻) are essential cofactors for oxygen evolution by PSII, with two chloride ions specifically binding near the Mn₄CaO₅ cluster in the OEC. researchgate.netoup.com While the extrinsic proteins, particularly PsbP and PsbQ in green plants, are primarily responsible for the retention of these chloride ions within the OEC, CP47's structural contribution to the OEC environment can indirectly influence cofactor binding. researchgate.netfrontiersin.orgoup.com The channels surrounding the OEC, which are likely involved in substrate water access and proton transfer, are formed by residues from several proteins, including D1, D2, CP43, and CP47, in addition to the extrinsic proteins. frontiersin.orgnih.gov Mutations in loop E of CP47 have been suggested to impair these channels, potentially affecting the access of substrate water or the movement of ions like chloride. frontiersin.org Although not a direct ligand provider, CP47 is part of the intricate protein network that creates the specific environment necessary for the proper binding and function of essential cofactors like chloride within the OEC. frontiersin.org
Biogenesis, Assembly, and Turnover of the Cp47 Subunit
Transcriptional and Translational Regulation of psbB Gene
The gene encoding CP47 is psbB, located in the chloroplast genome. researchgate.netuniprot.org Chloroplast genes are often organized into polycistronic transcription units, and psbB is part of such an operon, which also includes psbH, petB, and petD in some organisms. nih.govannualreviews.org The expression of genes within these operons can be regulated at both transcriptional and translational levels. nih.govnih.govoup.com
Studies suggest that while processing of the primary transcript is not strictly required for translation of psbB mRNA, certain processing steps may enhance translational efficiency. nih.gov Translational regulation appears to play a significant role in modulating chloroplast gene expression, including that of psbB. annualreviews.orgnih.govoup.comnih.gov The synthesis of CP47 can be regulated at the level of translation initiation. nih.gov Furthermore, the presence of other PSII subunits, such as D1, is necessary for high levels of CP47 translation, indicating a coordinated regulation of PSII core subunit synthesis. nih.gov
Co-Translational Insertion into Thylakoid Membranes
The insertion of CP47, a protein with multiple transmembrane domains, into the thylakoid membrane primarily occurs in a co-translational manner. nih.govnih.gov This process involves the synthesis of the polypeptide chain by ribosomes and its simultaneous insertion into the membrane. nih.govnih.gov
Involvement of Translocons (e.g., SecY/E) and Integrases (e.g., Alb3)
Co-translational insertion of CP47 into the thylakoid membrane is facilitated by the involvement of protein translocation and integration machinery. The SecY/E translocon and the Alb3 integrase play crucial roles in this process. nih.govd-nb.infonih.gov These components interact with the ribosome-nascent chain complex of CP47, guiding the polypeptide into the membrane. nih.govd-nb.infonih.gov Specifically, the SecY/E translocon and Alb3 are involved in the integration of the transmembrane domains and associated loops of CP47 into the thylakoid membrane. nih.govd-nb.infonih.gov
Auxiliary Protein Involvement in CP47 Biogenesis
Several auxiliary proteins are involved in assisting the biogenesis and assembly of CP47. These factors contribute to various steps, including chlorophyll (B73375) incorporation, polypeptide synthesis, and stabilization of assembly intermediates. nih.govd-nb.infomdpi.com
Roles of PAM68 and FPB1 in Chlorophyll Incorporation and Polypeptide Synthesis
PAM68 (Photosynthesis Affected Mutant 68) and FPB1 (Facilitator of PsbB biogenesis1) are two such auxiliary proteins that synergistically cooperate to promote CP47 biogenesis. nih.govd-nb.infonih.gov PAM68 is a ribosome-bound protein that associates with CP47 at an early phase of its biogenesis. nih.govresearchgate.net It is proposed to play a role in facilitating the insertion of chlorophyll molecules into the translated CP47 polypeptide chain and stabilizing membrane segments of CP47. nih.govresearchgate.net FPB1 interacts with PAM68 and components of the SecY/E translocon and Alb3 integrase. nih.govd-nb.infonih.gov Both FPB1 and PAM68 are involved in assisting the co-translational integration of specific regions of CP47 into the thylakoid membrane and the PSII core complex. nih.govd-nb.infonih.gov Ribosome profiling analysis has shown increased ribosome stalling during psbB translation in mutants lacking functional FPB1 or PAM68, particularly when the last TMD segment of CP47 emerges from the ribosomal tunnel. nih.govd-nb.infonih.gov This suggests their role in facilitating the smooth translation and membrane insertion of CP47.
Psb28 Protein and its Association with CP47 Assembly Intermediates
Psb28 is another protein that associates with PSII assembly intermediates containing CP47. nih.govpnas.orgresearchgate.net It is not a component of the fully assembled dimeric PSII core complex but is preferentially bound to intermediate complexes, such as the CP43-less PSII assembly intermediate (RC47). nih.govpnas.orgoup.com Psb28 is the only known extrinsic cyanobacterial PSII protein located on the cytoplasmic surface of PSII. pnas.org It has been shown to interact with CP47 and is proposed to play a role in stabilizing assembly intermediates and protecting them from photodamage, particularly under stress conditions. mdpi.compnas.orgresearchgate.netoup.com Structural studies indicate that Psb28 binding induces conformational changes in CP47 and other PSII subunits, potentially affecting the environment of the quinone binding sites and contributing to photoprotection. oup.com
Psb35 Protein and Stabilization of the CP47 Assembly Module
Psb35 is a protein found to be associated with the CP47 antenna module in cyanobacteria. researchgate.netresearchgate.net It is encoded by the ssl2148 gene and has a molecular mass of approximately 11 kDa. researchgate.netresearchgate.net Psb35 associates with the CP47 pre-complex and has been shown to stabilize it and its association with high-light-inducible proteins (HLIPs). mdpi.comresearchgate.net While Psb35 is a homolog of the one-helix domain/HLIP family, it is currently unknown if it binds chlorophyll. researchgate.net The absence of Psb35 leads to lower accumulation and decreased stability of the CP47 antenna module, suggesting its role in the life cycle of CP47. researchgate.netresearchgate.net
Here is a summary of some auxiliary proteins and their roles in CP47 biogenesis:
| Auxiliary Protein | Role in CP47 Biogenesis | Organism |
| PAM68 | Facilitates chlorophyll insertion, stabilizes membrane segments, ribosome-associated. nih.govresearchgate.net | Synechocystis, Higher Plants |
| FPB1 | Cooperates with PAM68 for co-translational integration of CP47 regions. nih.govd-nb.infonih.gov | Arabidopsis, Higher Plants |
| Psb28 | Associates with CP47 assembly intermediates (RC47), stabilizes intermediates, photoprotection. nih.govpnas.orgresearchgate.netoup.com | Synechocystis, Thermosynechococcus, Higher Plants |
| Psb35 | Stabilizes the CP47 assembly module and associated HLIPs. mdpi.comresearchgate.netresearchgate.net | Synechocystis |
Other Factors Influencing CP47 Accumulation (e.g., PsbH, FtsH2)
Several factors influence the accumulation and stability of the CP47 protein. The small PSII subunit PsbH is important for sufficient CP47 synthesis and accumulation in both plants and cyanobacteria oup.comd-nb.infocas.cz. In the cyanobacterium Synechocystis sp. PCC 6803, the absence of PsbH leads to a noticeable growth defect and affects CP47 synthesis oup.comcas.cz. PsbH is associated with CP47, including unassembled CP47, and appears to have a high affinity for it, likely associating with CP47 early in the assembly process oup.comnih.govscispace.com. This association is important for the correct assembly of PSII; in the absence of PsbH, the assembly is affected, leading to an increased accumulation of reaction center complexes and unassembled D1 protein oup.comscispace.com. PsbH also facilitates the incorporation of newly synthesized D1 protein into PSII complexes and fast D1 maturation nih.gov.
The protein Pam68 (Photosynthesis Affected Mutant 68) is another factor important for the accumulation of the CP47 assembly module (CP47m) oup.com. Pam68 is a ribosomal factor that interacts with nascent CP47 near the SecY translocase and is suggested to stabilize membrane segments of CP47 during chlorophyll insertion oup.comnih.govnih.gov. A thylakoid protein called FPB1 (Facilitator of PsbB biogenesis1) synergistically cooperates with Pam68 to promote CP47 biogenesis and PSII assembly d-nb.infonih.gov. FPB1 interacts with Pam68 and both proteins co-immunoprecipitate with components of the SecY/E translocon and Alb3 integrase, facilitating the co-translational integration of CP47 transmembrane domains into thylakoids d-nb.infonih.gov.
Psb28 is a soluble protein that preferentially binds to PSII assembly intermediates containing CP47 oup.com. It is not a component of the fully assembled dimeric PSII core complex but is found in the RC47 complex (PSII core complex lacking CP43) oup.com. Psb28 is involved in the biogenesis of CP47 and may play a regulatory role during PSII assembly oup.com. A psb28 deletion mutant shows slower autotrophic growth and a limitation in the synthesis of CP47 oup.com. Psb28 may assist CP47 in joining the PSII reaction center d-nb.info.
While FtsH proteases are primarily known for their role in the degradation of damaged PSII subunits, particularly D1 during the repair cycle nih.govresearchgate.netoup.com, their influence on CP47 accumulation is less direct in the context of biogenesis. However, the balance between synthesis, assembly, and degradation, mediated in part by proteases like FtsH, ultimately affects the steady-state levels of CP47 within the thylakoid membrane. FtsH proteases are involved in the degradation of D1 and D2 when both are damaged, which leads to the release of unassembled CP47 and CP43 modules nih.gov.
Stepwise Assembly of CP47 into the PSII Complex
PSII assembly is a complex, stepwise process involving the sequential integration of preassembled modules and individual subunits oup.comoup.comoup.com. CP47 integrates into the complex through specific intermediate structures.
Formation of the CP47 Assembly Module (CP47m)
CP47 does not integrate into the PSII complex as a free protein but rather as part of a preassembled module, the CP47 assembly module (CP47m) oup.comoup.comoup.comresearchgate.net. This module consists of the CP47 protein associated with several low molecular mass membrane polypeptides oup.commdpi.com. These associated small subunits include PsbH, PsbL, PsbT, and possibly PsbM, PsbX, and PsbY mdpi.com. The assembly factor Psb35 also associates with the CP47 pre-complex and stabilizes it, as well as its association with high-light inducible proteins HliA and HliB mdpi.comnih.gov. The formation of CP47m involves the binding of chlorophyll and other cofactors to the CP47 polypeptide, which is crucial for its correct folding and stability oup.comoup.com. Chlorophyll molecules are integrated directly into synthesized CP47, and this insertion appears to be a prerequisite for proper folding and stability oup.com. Pam68 is suggested to promote chlorophyll loading into the nascent CP47 polypeptide chain nih.gov.
Sequential Integration into Reaction Center Subcomplexes (e.g., RC47)
The assembly of functional PSII proceeds through the association of different modules and subcomplexes oup.comoup.com. The initial step involves the formation of the RCII reaction center complex from the D1 and D2 assembly modules oup.comoup.com. The CP47 assembly module (CP47m) then attaches to the RCII complex, forming the RC47 intermediate complex oup.comnih.govoup.comoup.commdpi.com. This RC47 complex is a CP43-less core complex oup.comoup.comoup.com. RC47 is relatively abundant and represents complexes formed during both assembly and repair of PSII oup.com. The binding of CP47m to RCII is rapid oup.com. RC47 complexes, although lacking the Mn₄CaO₅ cluster, are still capable of light-driven electron transfer from tyrosine Yz to QA oup.com. The subsequent step involves the binding of the CP43 module to RC47 to form the monomeric PSII core complex (RCCII) oup.comoup.com.
Protein Dynamics and Degradation Mechanisms
CP47, while generally considered more stable than the D1 protein, undergoes turnover, particularly in the context of the PSII repair cycle and under stress conditions.
Turnover of CP47 during PSII Repair Cycle
Photosystem II is susceptible to photodamage, especially the D1 protein, and undergoes a continuous repair cycle to maintain photosynthetic efficiency researchgate.netresearchgate.netpnas.orgoup.com. While D1 is the most rapidly turned-over protein in PSII, CP47 and CP43 are generally more long-lived pnas.orgdoi.org. However, CP47 does undergo turnover during the PSII repair cycle. The repair process often involves the detachment of the CP43 antenna, allowing access to the damaged D1 subunit for degradation by FtsH proteases nih.gov. If both D1 and D2 are damaged, they are degraded, leading to the release of the CP43 and CP47 modules nih.gov.
Studies in marine diatoms have shown that even the supposedly stable CP47 can drop rapidly upon a shift to high light, indicating a rapid protein subunit turnover in the PSII repair cycle in these organisms doi.org. A novel chlorophyll-protein complex called NRC (No Reaction Center), containing CP47 and CP43 but lacking the reaction center components, has been observed and hypothesized to be part of the repair cycle, potentially protecting longer-lived subunits from damage during reaction center repair nih.govpnas.org. The formation of NRC might represent a step where the damaged reaction center is "unplugged" from the antenna complexes pnas.org.
Susceptibility to Photoinactivation and Destabilization
CP47, like other PSII subunits, is susceptible to photoinactivation and factors that lead to the destabilization of the PSII complex. Excess light can induce photodamage to the photosynthetic apparatus, primarily targeting PSII oup.comchinesechemsoc.org. While D1 is the primary target of photodamage, oxidative modifications can occur on other subunits, including CP47, under high light conditions chinesechemsoc.org.
Mutations in CP47 can lead to the destabilization of the PSII complex and impairment of light energy transfer oup.comnih.govacs.org. For example, mutations in conserved histidine residues in the hydrophobic regions of CP47, which are believed to be chlorophyll ligands, can lead to slower photoautotrophic growth and apparent destabilization of the PSII complex nih.govacs.org. These mutations can affect antenna efficiency, possibly by altering chlorophyll binding nih.gov. Deletion of amino acids within the large lumen-exposed loop E of CP47 can also prevent the assembly of stable PSII centers acs.org. The PsbU protein can contribute to the stabilization of PSII in strains with mutations in loop E of CP47 acs.org.
Structural studies and simulations suggest that in isolated CP47, significant parts of the polypeptide can rapidly refold to non-native conformations, and certain pigments can become destabilized, highlighting the importance of the native PSII complex environment for CP47 stability rsc.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| CP-47 protein (PsbB) | N/A | PsbB is a protein subunit; PubChem CIDs are typically for small molecules. |
| Chlorophyll a | 309 | |
| β-carotene | 5280483 |
Data Tables
Based on the provided search results, specific quantitative data suitable for detailed tables across multiple studies is limited within the scope of the requested sections. However, the search results provide qualitative and comparative information on the effects of mutations or absence of other proteins on CP47 accumulation and PSII assembly intermediates.
For example, the impact of PsbH deletion on CP47 synthesis and the accumulation of PSII intermediates is described qualitatively oup.comoup.comscispace.com. Similarly, the presence of CP47 in different assembly intermediates (CP47m, RC47) is discussed oup.comnih.govoup.comoup.commdpi.com. While specific numerical data for protein levels or assembly rates across various conditions and mutants are mentioned in the sources, extracting and compiling this into comprehensive, comparable tables solely based on the provided snippets is challenging without access to the full articles.
However, a conceptual table illustrating the composition of CP47-containing assembly intermediates can be presented based on the descriptions:
| Assembly Intermediate | Key Protein Components | Notes |
| CP47m | CP47, PsbH, PsbL, PsbT, (PsbM, PsbX, PsbY), Psb35 | Preassembled module, contains pigments. oup.commdpi.comnih.gov |
| RC47 | D1, D2, Cytochrome b₅₅₉, PsbI, CP47, associated small subunits (from CP47m) | CP43-less core complex. oup.comnih.govoup.comoup.commdpi.com |
| NRC | CP47, CP43, associated small subunits, Psb27 | Proposed intermediate in repair cycle, lacks reaction center. nih.govpnas.org |
This table summarizes the protein composition of key complexes involving CP47 during PSII assembly and repair as described in the search results.
Genetic and Mutational Analysis of Cp47
Site-Directed Mutagenesis Studies
Site-directed mutagenesis allows for targeted alterations of specific amino acid residues within the CP47 protein, providing insights into the functional importance of these residues and protein regions.
Alterations of Conserved Residues in Hydrophobic Regions and Pigment Binding
Conserved histidine residues located within the hydrophobic, transmembrane regions of CP47 have been identified as crucial for chlorophyll (B73375) binding. These histidine residues are thought to serve as axial ligands to the magnesium ion of chlorophyll molecules. osti.govotago.ac.nz Studies involving the mutation of these conserved histidine residues have demonstrated their importance for both PSII stability and efficient light energy transfer. osti.govnih.govosti.gov
Mutation of specific histidine residues to tyrosine, for instance, has been shown to lead to slower photoautotrophic growth and apparent destabilization of the PSII complex in Synechocystis sp. PCC 6803. nih.gov These mutations also resulted in a decrease in the light-harvesting efficiency of the PSII antenna. osti.govnih.govosti.gov Spectroscopic analysis suggested the formation of a pigment resembling pheophytin a in these mutants, consistent with the loss of the histidine ligand to the chlorophyll magnesium. osti.gov In contrast, mutating histidine residues to other potential chlorophyll ligands like asparagine or glutamine generally had less severe effects on PSII function and stability, although some destabilization was observed. osti.govotago.ac.nz This supports the hypothesis that these conserved histidine residues are indeed chlorophyll ligands critical for maintaining the pigment composition and structural integrity of the CP47 antenna. osti.govnih.gov
Mutations within Extrinsic Loops (e.g., Loop E)
CP47 contains a large lumenally exposed hydrophilic region, known as loop E, situated between transmembrane domains V and VI. osti.govnih.gov This loop has been shown to interact with extrinsic proteins of the oxygen-evolving complex (OEC), such as the 33 kDa protein (PsbO). researchgate.net Mutagenesis studies targeting loop E have revealed its involvement in the water-splitting system and its direct role in chloride binding. acs.orgnih.gov
Deletion of amino acids within specific regions of loop E, such as the segment between Gly-351 and Thr-365, has been shown to prevent the assembly of stable PSII centers. nih.gov However, other deletions within loop E, like the region between Arg-384 and Val-392, did not abolish PSII activity or photoautotrophic growth, suggesting that not all parts of this loop are equally critical for basic PSII function. nih.govresearchgate.net
Site-directed mutagenesis within loop E has also highlighted the importance of specific residues for PSII function and its interaction with extrinsic proteins. For example, mutation of Arginine 448 to Glycine (R448G) in Synechocystis sp. PCC 6803 prevented the assembly of functional PSII centers under chloride-limiting conditions, indicating a role for this residue in chloride binding or its influence on the OEC. nih.govacs.org Another study focusing on the region Δ(D440-P447) in loop E, using combinatorial mutagenesis, found that while no single amino acid in this region was indispensable for photoautotrophic growth, the region interacts with the oxygen-evolving site and appears to have a direct role in chloride binding. acs.orgnih.gov Mutants in this region often exhibited increased chloride requirements for photoautotrophic growth and a high rate of photoinactivation. acs.orgnih.gov
Mutations in loop E can also affect the binding of extrinsic proteins. Studies suggest that the E loop contains structural determinants influencing the binding of the manganese-stabilizing protein (MSP, PsbO). researchgate.net The binding of PsbO to the E loop is considered essential for photoautotrophic activity of the PSII complex.
Effects on Protein Conformation and Flexibility
Site-directed mutagenesis studies have also indicated that alterations in conserved residues can lead to structural perturbations. For example, while site-directed changes to conserved charged residues within regions of loop E that were lethal when deleted did not abolish photoautotrophy, the severe phenotypes of the deletion mutants were speculated to be due to large structural perturbations in loop E. nih.gov
Deletion and Insertional Mutagenesis of psbB Gene
Deletion or insertion of DNA fragments within the psbB gene, encoding CP47, provides a means to study the consequences of the complete absence or significant truncation of the protein, or disruption of specific gene regions.
Impact on PSII Assembly and Stability
Studies involving the deletion of the psbB gene have consistently shown that an intact CP47 protein is required for the assembly of a functional PSII complex. nih.govnih.gov Deletion mutants lacking CP47 fail to assemble stable PSII reaction centers in their thylakoid membranes. nih.gov This leads to significantly diminished levels of CP47 itself, as well as reduced levels of the reaction center proteins D1 and D2. nih.gov
The absence of CP47 arrests the PSII assembly process. oup.com The biogenesis of PSII involves a stepwise assembly of modules. The reaction center complex (RC), consisting of D1, D2, and cytochrome b₅₅₉, associates with the CP47 assembly module (RC47). oup.comoup.com If CP47 is absent, this crucial step cannot occur, preventing the formation of the complete PSII core complex. oup.com
Insertional mutagenesis that disrupts the psbB gene also results in a loss of PSII activity, further emphasizing the necessity of an intact CP47 for a functional complex. nih.gov The stability of the CP47 protein itself, and thus the PSII complex, can be influenced by other factors and proteins. For example, the Psb35 protein has been shown to stabilize the CP47 assembly module during PSII biogenesis. nih.gov The PsbH protein is also associated with CP47 and its absence can lead to a destabilization of CP47 binding to the D1-D2 heterodimer. oup.com
Consequences for Photoautotrophic Growth and Oxygen Evolution
The inability to assemble stable and functional PSII complexes due to the absence or severe disruption of CP47 has profound consequences for the photosynthetic capabilities of the organism. Mutants with deletions or insertions in the psbB gene are typically unable to grow photoautotrophically, meaning they cannot produce their own food using light energy. osti.govnih.govacs.orgrsc.org These mutants often require supplementation with an external carbon source, such as glucose, for growth. nih.gov
Furthermore, the capacity for oxygen evolution, a key function of PSII where water is split to produce oxygen, is severely impaired or completely lost in psbB deletion or insertion mutants. osti.govnih.govacs.orgrsc.org This is a direct result of the lack of functional PSII complexes required for this process.
Even subtle mutations within CP47 can impact photoautotrophic growth and oxygen evolution rates. For instance, site-directed mutations in conserved histidine residues in hydrophobic regions that affect chlorophyll binding lead to slower photoautotrophic growth and decreased efficiency of light utilization for oxygen evolution. osti.govnih.gov Similarly, mutations or deletions within the extrinsic loop E can impair photoautotrophic growth and reduce oxygen evolution rates, often accompanied by increased susceptibility to photoinactivation. acs.orgnih.govnih.govnih.gov
The level of assembled PSII centers in mutant strains often correlates with their photoautotrophic growth rates and oxygen evolution capacity. acs.orgnih.gov Mutants with reduced amounts of functional PSII show proportionally lower rates of oxygen evolution and impaired growth under photosynthetic conditions. otago.ac.nzacs.orgnih.gov
Here is a summary of selected mutation types and their observed effects:
| Mutation Type | Location | Observed Effects | References |
| Site-directed mutation (His to Tyr) | Hydrophobic regions | Slower photoautotrophic growth, PSII destabilization, decreased light-harvesting efficiency, formation of pheophytin a. | osti.govnih.govosti.gov |
| Site-directed mutation (His to Asn or Gln) | Hydrophobic regions | Less severe effects than His to Tyr, some PSII destabilization, pigment composition largely unaffected. | osti.govotago.ac.nz |
| Deletion (Gly-351 to Thr-365) | Extrinsic Loop E | Loss of PSII activity, no photoautotrophic growth, failure to assemble stable PSII centers, diminished CP47, D1, and D2 levels. | nih.gov |
| Deletion (Arg-384 to Val-392) | Extrinsic Loop E | Retained PSII activity and photoautotrophic growth. | nih.govresearchgate.net |
| Site-directed mutation (R448G) | Extrinsic Loop E (R448) | Prevents assembly of functional PSII centers under chloride-limiting conditions, little/no growth in chloride-depleted media. | nih.govacs.org |
| Combinatorial mutagenesis (Δ(D440-P447) region) | Extrinsic Loop E | Varied photoautotrophic growth (20-100% of WT), PSII amounts correlate with oxygen evolution rates, high photoinactivation rate, increased chloride requirement. | acs.orgnih.gov |
| Site-directed mutation (F363R) | Extrinsic Loop E (F363) | Impaired photoautotrophic growth, enhanced sensitivity to photoinactivation, inability to grow under chloride-limiting conditions, affects CP47 conformation and flexibility. | nih.gov |
| Deletion/Insertion | psbB gene | Loss of PSII activity, inability to grow photoautotrophically, impaired or absent oxygen evolution, failure to assemble PSII complex. | osti.govnih.govacs.orgnih.govrsc.org |
Combinatorial Mutational Approaches and Functional Complementation
Combinatorial mutagenesis, a technique allowing for the simultaneous introduction of multiple random mutations within a defined region of a protein, coupled with functional complementation, has been a powerful approach to probe the functional importance of specific amino acid residues or regions in CP47. This strategy is particularly useful for studying essential proteins like CP47, where complete gene deletion is lethal under photoautotrophic conditions.
One application of this approach involved studying a conserved region in loop E of CP47 in Synechocystis sp. PCC 6803. By introducing degenerate sequences into a psbB deletion mutant that was obligate photoheterotrophic, researchers could select for transformants that regained photoautotrophic growth, indicating functional complementation by the mutated psbB gene. Analysis of these complemented mutants provided insights into the amino acid requirements for PSII function in the mutagenized region.
For instance, studies using combinatorial mutagenesis on a deleted region (ΔD440-P447) in loop E of CP47 revealed that while no single amino acid residue in this specific segment was absolutely critical for photoautotrophic growth, certain residues, such as a negatively charged residue at position 440 and a positively charged one at position 444, were favored for optimal function. A wide variety of amino acid combinations in this region were found to support PSII function, although the efficiency of photoautotrophic growth varied among the mutants. These studies also indicated that this region interacts with the oxygen-evolving site of PSII and may be directly involved in chloride binding, which is essential for water-splitting activity.
Another combinatorial mutagenesis and pseudorevertant analysis focused on the I265-F268 and T271-K277 regions in loop E of CP47. Deletions in these regions were known to abolish photoautotrophic growth. The combinatorial approach revealed that while no single residue in the I265-F268 region was critical on its own, a large hydrophobic residue at position 267 and preferably an aromatic residue at position 268 appeared necessary for photoautotrophic growth. Interestingly, pseudorevertants with improved photoautotrophic growth were isolated, and secondary mutations were found in the ferrochelatase gene, suggesting that altered chlorophyll biosynthesis levels could compensate for defects in the CP47 protein. This highlights the complex interplay between protein structure, assembly, and cellular metabolic pathways.
Functional complementation is a key component of these studies, allowing researchers to assess the ability of a modified gene or protein to restore a wild-type phenotype in a mutant background. By introducing mutated versions of the psbB gene into Synechocystis strains with a deleted or non-functional psbB, photoautotrophic growth can be used as a selection criterion for functional variants of CP47. This method has been crucial for identifying regions and residues critical for CP47 function and PSII assembly that would otherwise be difficult to study due to the essential nature of the protein.
Advanced Spectroscopic Investigations of Cp47
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is employed to analyze the de-excitation pathways of excited pigments within CP47, providing kinetic information about energy transfer processes. By measuring the fluorescence decay over very short timescales, researchers can determine the speed and efficiency of energy migration.
Picosecond and Femtosecond Fluorescence Decay Kinetics
Femtosecond optical studies on isolated CP47 have shed light on the ultrafast energy transfer events occurring within the complex. These studies indicate that excitation energy transfer within CP47 is kinetically similar to that observed in the CP43 complex, another core antenna protein. The primary energy transfer lifetimes in both complexes are reported to be in the range of 0.2-0.4 picoseconds and 2-3 picoseconds publish.csiro.au. These rapid decay components signify highly efficient energy channeling among the chlorophyll (B73375) molecules within CP47.
Analysis of Fluorescence Emission Features (e.g., F695)
Low-temperature fluorescence emission spectra are particularly informative for identifying the lowest-energy excited states, or "traps," within CP47. Isolated CP47 complexes typically exhibit a prominent fluorescence emission maximum near 695 nm at low temperatures nih.govacs.org. This emission feature, often referred to as F1, is attributed to the lowest-energy excitonic state (A1) of structurally intact CP47 complexes nih.govacs.org. The A1 state is characterized by its location near 693 nm in absorption and possesses a very weak oscillator strength nih.govacs.org.
Variations in reported fluorescence maxima (sometimes cited between 690-693 nm) are suggested to arise from contributions of emission bands from subpopulations of partially destabilized CP47 complexes nih.govacs.org. These less stable forms can contribute emission peaks around 691 nm (FT1) and 685 nm (FT2) nih.govacs.org. The consistent observation of the 695 nm (F1) emission in isolated CP47 and in intact PSII core complexes and thylakoid membranes reinforces its assignment to the native, low-energy trap state of CP47 nih.govacs.org.
At 77 K, pure and native preparations of CP47 are expected to display a single fluorescence emission band centered at 693-695 nm csic.es. Comparative studies between CP47 from Synechocystis and spinach have shown that the fluorescence spectrum of Synechocystis CP47 can be narrower and blue-shifted, with a shoulder near 690 nm suggesting the presence of a "red" chlorophyll component in this cyanobacterium researchgate.net. Triplet-minus-singlet (T-S) spectra indicate that the lowest lying state in CP47 is around 685 nm, leading to fluorescence at 690 nm at 4 K nih.gov. The fluorescence quantum yield at 4 K has been determined to be 0.11 ± 0.03 nih.gov.
Absorption Spectroscopy and Low-Temperature Optical Spectra
Absorption spectroscopy is a primary method for identifying the types of pigments bound to CP47 and characterizing their electronic transitions. Performing these measurements at low temperatures significantly reduces spectral line broadening, allowing for a more resolved view of the different pigment pools and their interactions.
Characterization of Pigment Absorption Bands
CP47 is known to bind chlorophyll a (Chl a) and β-carotene nih.gov. The absorption spectrum of CP47 reflects the presence of these pigments through characteristic absorption bands. At room temperature, a well-prepared sample of CP47 shows a maximum absorption in the red region (Qy band of Chl a) at 674.8 nm csic.es. A vibronic band of Chl a is typically observed around 620 nm, with an absorbance intensity comparable to that of the lowest energy carotenoid absorption band, located around 490 nm csic.es.
Low-temperature absorption spectra provide enhanced resolution of these bands. At 4 K, the CP47 absorption spectrum typically reveals multiple bands situated around 660, 670, 677, and 682 nm, with the most intense peak usually at 677 nm csic.es. Studies on CP47 isolated from Synechocystis at 5 K show distinct Chl Qy absorption bands at 668 nm and 676 nm, along with a shoulder near 683 nm nih.govresearchgate.netresearchgate.net. The absorption spectrum also extends to 700 nm in the red tail, indicating the presence of components absorbing at longer wavelengths nih.govresearchgate.netresearchgate.net. In the Soret region (400-450 nm), CP47 from Synechocystis exhibits two characteristic bands at 416 and 436 nm researchgate.netresearchgate.net.
Carotenoid absorption bands in CP47 are typically found in the 400-500 nm range. For Synechocystis CP47, these bands are located at 469 and 502 nm nih.govresearchgate.netresearchgate.net, while spinach CP47 shows bands at 467 and 502 nm nih.govresearchgate.netresearchgate.net. Minor differences in the positions and relative intensities of absorption bands can exist between CP47 from different species researchgate.netresearchgate.net.
Analysis using derivative and difference absorption spectroscopy has indicated the presence of at least two spectroscopically distinct groups of Chl a molecules within CP47: one absorbing at shorter wavelengths (CP47-669) and another at longer wavelengths (CP47-680) nih.gov. Thermal denaturation experiments suggest that the CP47-669 pool may consist of monomeric Chl a molecules in heat-stable binding sites, while CP47-680 may represent Chl a dimers or multimers situated in regions more susceptible to thermal unfolding nih.gov. Deconvolution of 77 K absorption and linear dichroism spectra has identified red-most states at 683 nm and 690 nm, corresponding to the absorption of approximately 3 and 1 chlorophyll molecules, respectively nih.gov.
Data Table: CP47 Absorption Band Characteristics
| Temperature | Region | Peak/Shoulder Wavelengths (nm) | Notes | Source(s) |
| Room Temperature | Qy | 674.8 (maximum), ~620 (shoulder) | Characteristic of high-quality preparation csic.es | csic.es |
| Room Temperature | Carotenoid | ~490 | Absorbance comparable to 620 nm Chl a csic.es | csic.es |
| 5 K (Synechocystis) | Qy | 668, 676, ~683 (shoulder), 700 (red tail) | Observed in Synechocystis CP47-His nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| 5 K (Synechocystis) | Soret | 416, 436 | Observed in Synechocystis CP47-His researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| 5 K (Synechocystis) | Carotenoid | 469, 502 | Observed in Synechocystis CP47-His nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| 5 K (Spinach) | Carotenoid | 467, 502 | Observed in spinach CP47 nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| 4 K | Qy | ~660, ~670, ~677 (maximum), ~682 | General low-temperature features csic.es | csic.es |
| 77 K | Qy | 683, 690 | Identified by deconvolution nih.gov | nih.gov |
Zero-Phonon Hole Action Spectroscopy and Spectral Densities
Zero-phonon hole burning (HB) spectroscopy, particularly when performed in absorption mode at very low temperatures (1.2 K to 4.2 K), provides fine details about the electronic states of pigments within CP47 and their coupling to the surrounding protein matrix nih.govacs.orgpsu.edu. This technique allows for the resolution of spectrally distinct pigment subgroups and the determination of their spectral densities. psu.edu
The fluorescence spectra of CP47 have been shown to be consistent with zero-phonon hole action spectra obtained through absorption measurements nih.govacs.org. Further analysis of nonresonantly burned holes at varying fluences and fluorescence line-narrowed spectra corroborate these findings nih.govacs.org.
The lowest Qy absorption state in intact CP47, the A1 state (located near 693 nm), is characterized by an electron-phonon coupling described by a Huang-Rhys factor (S) of approximately 1 and an inhomogeneous width of about 180 cm-1 nih.govacs.org. The mean phonon frequency associated with the A1 band is determined to be 20 cm-1 nih.govacs.org. These parameters quantify the strength of the interaction between the electronic transitions of the pigments and the vibrational environment provided by the protein. Hole-burning experiments are specifically utilized to identify "trap" pigments that absorb in the red spectral region of the Qy band in CP47 psu.edu. The spectral distribution of these pigments can be ascertained by measuring the relative depth of the burned holes across a range of excitation wavelengths psu.edu.
Vibrational Spectroscopy: Resonance Raman Analysis
Resonance Raman spectroscopy is a valuable vibrational technique for investigating the molecular structure and interactions of pigments within pigment-protein complexes like CP47. By exciting the sample with laser light tuned to an electronic absorption band of a specific pigment, the Raman scattering from that pigment is selectively enhanced. This allows for the acquisition of vibrational spectra that provide information on pigment conformation, pigment-protein interactions, and the coupling between electronic and vibrational states. While specific detailed findings for CP47 from Resonance Raman analysis were not extensively highlighted in the provided search results, this technique is generally applicable and complementary to absorption and fluorescence spectroscopy, offering insights into the structural and dynamic aspects of the pigments within their protein environment.
Monitoring Chromophore Environment and Hydrogen Bonding
Advanced spectroscopic methods, such as resonance Raman spectroscopy and fluorescence decay kinetics, have been employed to investigate the environment surrounding the chlorophyll a chromophores bound to CP47 and to identify specific interactions like hydrogen bonding. nih.gov Resonance Raman spectroscopy, particularly in the C=O stretching region of chlorophyll a (around 1650-1710 cm⁻¹), is sensitive to the environment of the keto group at position 9 of the chlorophyll molecule. nih.gov Studies using this technique on CP47 have revealed heterogeneity in the C9=O stretching frequencies, indicating the presence of several structurally distinct pools of chlorophyll a within the protein. nih.gov
For instance, resonance Raman spectra of CP47 have shown distinct bands at frequencies such as 1670, 1688, 1693, and 1701 cm⁻¹. nih.gov The vibration at 1670 cm⁻¹ is consistent with the presence of a hydrogen bond between the C9=O group of chlorophyll a and the protein matrix. nih.gov Other frequencies, like 1693 cm⁻¹, have been attributed to chlorophyll a in denatured centers. nih.gov These findings highlight the role of specific chromophore-protein interactions, such as hydrogen bonding, in influencing the local environment of chlorophyll a and potentially impacting energy transfer within CP47. rsc.orgnih.gov
Fluorescence decay kinetics provide further insights into the state and environment of the chlorophylls (B1240455). Analysis of fluorescence decay from CP47 samples has revealed multiple lifetime components, which can be associated with chlorophyll a bound to intact, slightly perturbed, or severely denatured protein environments. nih.gov For example, lifetimes of approximately 75.8 ps and 3.22 ns have been linked to chlorophyll a in relatively intact centers, while longer lifetimes (e.g., 1.05 ns and 5.41 ns) may correspond to chlorophyll in perturbed or denatured states. nih.gov
The chromophores within CP47 exhibit distinct protein environments and binding modes. rsc.org Hydrogen bonding partners to the chlorophyll keto group can originate from protein residues, lipid molecules, or water molecules. rsc.org Specific chlorophylls, such as Chl 29, are suggested to have strong hydrogen bonds with residues like Thr5 of the PsbH protein, which is often associated with CP47. osti.govrsc.org Changes in the chlorophyll a microenvironment can also be monitored through shifts in fluorescence emission spectra, as observed during guanidine (B92328) hydrochloride-induced denaturation of CP47. cas.czresearchgate.netresearchgate.net
Table 1 summarizes representative C9=O stretching frequencies observed in resonance Raman spectra of CP47 and their proposed assignments related to hydrogen bonding and protein integrity.
| C9=O Stretching Frequency (cm⁻¹) | Proposed Assignment | Spectroscopic Method | Source |
| 1670 | Hydrogen bond with protein | Resonance Raman Spectroscopy | nih.gov |
| 1688 | Distinct chlorophyll pool | Resonance Raman Spectroscopy | nih.gov |
| 1693 | Denatured centers | Resonance Raman Spectroscopy | nih.gov |
| 1701 | Distinct chlorophyll pool | Resonance Raman Spectroscopy | nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the structural properties of CP47, particularly the arrangement and interactions of its chlorophyll a chromophores. osti.govcas.czresearchgate.netresearchgate.netnih.gov CD spectra in the visible region, where chlorophyll a absorbs light, are highly sensitive to the relative positions, orientations, and distances between the chromophores. cas.cz
Probing Excitonic Interactions and Structural Integrity
The CD spectrum of CP47 in the red region typically exhibits characteristic doublet signals. cas.cz These signals are primarily attributed to excitonic interactions between the coupled chlorophyll a molecules within the protein complex. cas.czresearchgate.net Excitonic interactions, which arise from the coupling of electronic transitions between nearby chromophores, are fundamental to the efficient transfer of excitation energy in photosynthetic antenna complexes like CP47. cas.cz The magnitude and shape of the CD signals provide information about the strength and nature of these excitonic couplings. cas.cz
CD spectroscopy is also utilized to assess the structural integrity of CP47. Changes in the CD spectrum can indicate alterations in the protein's conformation or the arrangement of its chromophores. cas.czresearchgate.netresearchgate.net For example, studies on the denaturation of CP47 induced by agents like guanidine hydrochloride have monitored changes in the CD spectra to understand the unfolding process and its impact on the chlorophyll a environment and tertiary structure. cas.czresearchgate.netresearchgate.net The CD magnitude of CP47 has been observed to be significantly larger than that of CP43, another core antenna complex, suggesting differences in the extent of excitonic interactions or chromophore arrangement between the two proteins. cas.cz
However, interpreting CD spectra of CP47 can be complex due to potential sample heterogeneity and variations in isolation procedures, which may affect the structural integrity of the complex and the resulting spectral features. osti.govresearchgate.netnih.gov Despite these challenges, CD spectroscopy, often combined with other spectroscopic techniques and theoretical modeling, remains essential for elucidating the excitonic structure and assessing the structural stability of the CP47 protein. osti.govresearchgate.netnih.gov
Table 2 provides a simplified overview of how CD spectroscopy is applied to study CP47.
| Spectroscopic Method | Information Probed | Key Spectral Features |
| Circular Dichroism | Excitonic interactions between chlorophyll a molecules | Doublet signals in red region |
| Structural integrity of the protein and chromophore arrangement | Changes in signal magnitude and shape upon perturbation |
Computational and Theoretical Approaches in Cp47 Research
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are physics-based modeling methods that provide detailed information on the fluctuations and conformational changes of atoms and molecules in biological systems. These simulations are valuable for studying the dynamic behavior of CP47 within the PSII complex or in isolation. rsc.orgrsc.org
Investigating Conformational Changes and Flexibility
MD simulations have been employed to study the conformational changes and flexibility of CP47. Analysis of MD simulation results can show how mutations affect the flexibility of specific regions and alter the conformation of CP47. For example, simulations investigating the F363R mutation in Synechocystis sp. PCC 6803 CP47 demonstrated that this mutation increased flexibility in certain regions, particularly around the mutation site, leading to changes in CP47 conformation.
MD simulations have also revealed rearrangements of CP47 polypeptides over time. nih.gov While chromophore positions within individual pigment-binding polypeptides like CP47 remain relatively constant, the protein subunits themselves can undergo positional rearrangements relative to the reaction center core subunits like D1/D2. nih.gov
Modeling Protein-Protein and Protein-Pigment Interactions
MD simulations are crucial for modeling the complex interactions involving CP47, including protein-protein and protein-pigment interactions. nih.gov Studies have utilized MD simulations to investigate the interaction between CP47 and extrinsic proteins like PsbO. These simulations can assess how mutations in CP47 affect the binding energy and buried surface area at the interaction interface with other proteins.
Regarding protein-pigment interactions, MD simulations allow for the study of the environment surrounding chlorophyll (B73375) molecules within CP47. nih.gov Multiscale quantum mechanics/molecular mechanics (QM/MM) approaches, often coupled with MD simulations, have been used to compute the excitation energies of chlorophylls (B1240455) within CP47 in a membrane-embedded PSII dimer. rsc.orgaip.org These studies quantify the electrostatic effect of the protein environment on the pigment site energies. rsc.org Fluctuations in chromophore orientations, distances, and energy levels observed in MD simulations highlight the role of protein dynamics in influencing energy transfer efficiency within PSII. nih.gov
Effects of Isolation on CP47 Structural Stability
Molecular dynamics simulations have been used to investigate the effects of isolation on the structural stability of CP47. rsc.orgrsc.orgosti.gov Studies simulating isolated CP47 in water (without a lipid bilayer or detergents) have aimed to identify parts of the polypeptide that are most destabilized and pigments that are most perturbed upon removal from the native PSII environment. rsc.orgrsc.org Results suggest that large parts of isolated CP47 can rapidly refold into non-native conformations, and certain pigments may become destabilized and potentially lost upon extraction from PSII. rsc.orgrsc.org These findings imply that the properties of isolated CP47 may not be representative of the complex in its native state. rsc.org
Homology Modeling and Protein-Protein Docking Studies
Homology modeling and protein-protein docking studies are computational techniques used to predict protein structures and analyze their interactions. researchgate.netfrontiersin.orgcore.ac.ukresearchgate.netekb.egekb.egnih.gov
Prediction of Three-Dimensional Structures
Homology modeling, also known as comparative modeling, is based on the principle that proteins with similar amino acid sequences tend to have similar three-dimensional structures. core.ac.ukresearchgate.netekb.egekb.eg This method is commonly employed to predict the 3D structure of a target protein when experimental structures are not available. researchgate.netcore.ac.ukekb.eg The process typically involves identifying homologous sequences in protein databases with known structures, aligning the target sequence with the template sequence(s), and building a 3D model based on the template structure. researchgate.netekb.egnih.gov Tools like CPH models and Phyre2 utilize homology modeling algorithms for protein structure prediction. researchgate.net The reliability of the predicted structure can be assessed using criteria such as Ramachandran plot analysis. researchgate.net Homology modeling has been used to construct models of the transmembrane helical domains of CP47 and predict the 3D structures of CP47 from various species when experimental structures are not available in databases like the Protein Data Bank (PDB). researchgate.netnih.gov
Analysis of Interaction Interfaces (e.g., CP47-PsbO)
Protein-protein docking studies are used to predict the likely orientation and binding interface between two interacting proteins. frontiersin.org These studies analyze how proteins fit together to form a complex and identify the specific residues involved in the interaction. frontiersin.org Docking methods can be used to determine protein-protein interaction analysis.
Computational docking studies, often in conjunction with experimental data like cross-linking, have been used to analyze the interaction interface between CP47 and other PSII subunits, particularly the extrinsic protein PsbO. frontiersin.orgpnas.orgnih.gov Studies have indicated that the binding of PsbO involves the large extrinsic loop (E loop) of CP47, with the amino acid region 360-440 being specifically important. Docking studies can provide insights into the buried surface area and binding energy at the CP47-PsbO interface, and how these are affected by mutations in CP47. For instance, docking results showed that the F363R mutation in CP47 could decrease the buried surface area and binding energy between CP47 and PsbO. Docking has also been used to model the positioning of other proteins like PsbQ, suggesting it is located near the interface of CP47's loop C and PsbO. pnas.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Quantum Mechanics/Molecular Mechanics (QM/MM) methods are widely employed to study large biological systems like CP47, allowing for a high-level quantum mechanical treatment of the chromophores (the QM region) while treating the surrounding protein and solvent environment (the MM region) with classical mechanics. This hybrid approach enables the investigation of how the protein environment influences the electronic properties of the pigments. rsc.orgnih.govresearchgate.netacs.org
Calculation of Chlorophyll Excitation Energies
A key application of QM/MM in CP47 research is the calculation of chlorophyll excitation energies. These calculations are essential for determining the site energies of individual chlorophyll molecules within the protein matrix, which in turn dictates the pathways and efficiency of excitation energy transfer. rsc.orgnih.govrsc.orgacs.org Studies utilizing QM/MM, often coupled with time-dependent density functional theory (TD-DFT), have computed the excitation energies of the 16 chlorophyll molecules bound to CP47 within the context of the complete PSII dimer. rsc.orgrsc.org These calculations provide a high-level quantum chemical profile of CP47's excitation landscape in a near-native environment. rsc.orgrsc.org Comparing these results to calculations of isolated chlorophylls or those in simplified environments helps to understand the impact of the protein. rsc.org
Excitonic Models and Theoretical Frameworks for Energy Transfer
Excitonic models and theoretical frameworks are fundamental to understanding how absorbed light energy is transferred among the pigments within CP47 and subsequently directed towards the reaction center. These models treat the light-harvesting complex as a system of coupled chromophores where excitation energy can delocalize and transfer through coherent or incoherent mechanisms. acs.orgacs.orgosti.govnih.govnih.govpublish.csiro.auosti.govnih.govnih.govacs.orgresearchgate.netresearchgate.net
Understanding Electronic Properties of Chromophores
Excitonic models require a detailed understanding of the electronic properties of the constituent chromophores, primarily chlorophyll a and carotenoids in CP47. rsc.orgosti.gov This includes their individual site energies, transition dipole moments, and coupling strengths between them. nih.gov Theoretical frameworks help to interpret experimental spectroscopic data, such as absorption, fluorescence, and circular dichroism, in terms of the underlying electronic structure and interactions between pigments. acs.orgacs.orgosti.govnih.govosti.gov Discrepancies in experimental results or interpretations regarding the lowest-energy states and chlorophyll site energies in CP47 highlight the need for robust theoretical models to provide a consistent picture of the electronic landscape. acs.orgosti.govnih.govosti.gov Structure-based simulations incorporating experimental spectra are used to propose and refine sets of site energies for the CP47 chlorophylls, leading to revised assignments for the lowest-energy pigments. researchgate.net
Modeling Energy Equilibration Rates and Pathways
Theoretical frameworks, often based on Förster or Redfield theories, are used to model the rates and pathways of excitation energy transfer (EET) within CP47 and from CP47 to the PSII reaction center. acs.orgnih.govpublish.csiro.aunih.govnih.govacs.orgwikipedia.org By using pigment site energies and coupling strengths derived from structural data and quantum chemical calculations, these models can simulate the dynamics of energy flow following light absorption. nih.govnih.govpublish.csiro.au Time-resolved spectroscopic experiments, such as time-resolved absorbance-difference and fluorescence spectroscopy, provide experimental data on energy transfer kinetics that can be compared with theoretical predictions to validate and refine the models. nih.govpublish.csiro.au Studies have revealed different energy transfer rates within CP47, including fast processes attributed to transfer within specific layers of chlorophylls and slower components related to transfer to the lowest excitonic states. nih.govpublish.csiro.au Modeling helps to ascribe these rates to specific energy transfer pathways and to understand how efficiently energy is funneled towards the reaction center. nih.govpublish.csiro.au Furthermore, excitonic models can be extended to include charge-transfer states, which are relevant for describing the initial steps of charge separation in the reaction center, to which CP47 transfers energy. nih.gov
Comparative and Evolutionary Perspectives of Cp47
CP47 Homologs Across Photosynthetic Organisms (e.g., Cyanobacteria, Green Algae, Higher Plants)
The CP47 protein (PsbB) is a conserved component found in the PSII complex of cyanobacteria, green algae, and higher plants nih.govebi.ac.ukjinpanlab.comlilab-ecust.cn. This widespread distribution underscores its essential role in oxygenic photosynthesis, a process that evolved in cyanobacteria and was later transferred to eukaryotes through endosymbiosis.
While CP47 itself is highly conserved, related chlorophyll-binding proteins exist in certain photosynthetic organisms. For instance, in cyanobacteria, proteins like IsiA (encoded by the isiA gene) are considered homologs of the CP43 protein, which is closely related to CP47 nih.govresearchgate.netresearchgate.netr-project.org. IsiA can form large antenna rings around Photosystem I under iron-deficient conditions, showcasing the evolutionary diversification of light-harvesting proteins within this family r-project.org. Prochlorophytes, a group of cyanobacteria containing chlorophyll (B73375) b, possess Pcb proteins that are also homologous to CP43 and CP47, further illustrating the expansion and adaptation of these light-harvesting antenna proteins nih.govresearchgate.net. The core PSII subunits, including CP47, exhibit significant conservation between cyanobacteria, plants, and algae uniprot.org.
Functional and Structural Similarities and Differences with CP43
CP47 (PsbB) and CP43 (PsbC) are the two major intrinsic chlorophyll-binding antenna proteins located within the PSII reaction center jinpanlab.comlilab-ecust.cnr-project.orgCurrent time information in Chennai, IN.. Both proteins are integral to the light-harvesting function of the PSII core, binding chlorophyll a and β-carotene pigments and efficiently transferring the absorbed excitation energy to the reaction center chlorophyll P680 jinpanlab.comr-project.org.
Structurally, CP47 and CP43 share notable similarities, suggesting a common evolutionary origin nih.gov. Both proteins are characterized by the presence of six transmembrane alpha-helices ebi.ac.uknih.gov. A prominent feature in both is a large extrinsic loop domain that extends into the thylakoid lumen ebi.ac.uknih.gov. These lumenal loops are thought to play a role in stabilizing the oxygen-evolving complex and facilitating water splitting ebi.ac.uk.
| Feature | CP47 (PsbB) | CP43 (PsbC) |
| Protein Type | Intrinsic chlorophyll-binding antenna protein | Intrinsic chlorophyll-binding antenna protein |
| Location | Photosystem II reaction center | Photosystem II reaction center |
| Pigment Binding | Chlorophyll a, β-carotene | Chlorophyll a, β-carotene |
| Function | Light harvesting, energy transfer to RC | Light harvesting, energy transfer to RC |
| Transmembrane Helices | Six | Six |
| Lumenal Loop | Large extrinsic loop (Loop E) | Large extrinsic loop (Loop E) |
| Chlorophylls (B1240455) | Binds multiple chlorophylls, including 3 extra towards lumenal side (compared to CP43) researchgate.net | Binds multiple chlorophylls, typically 13 researchgate.net |
| Evolutionary Origin | Common ancestor with CP43 nih.gov | Common ancestor with CP47 nih.gov |
Evolutionary Implications of CP47 Structure and Function
The evolutionary history of CP47 and CP43 is closely intertwined with the origin and development of oxygenic photosynthesis. Evidence suggests that these core antenna proteins arose from an ancient gene duplication event researchgate.netnih.gov. They are believed to be descendants of an ancestral core antenna protein associated with early type II reaction centers uniprot.org.
One proposed evolutionary scenario suggests that CP47 and CP43 originated from the remodeling of an entire Type I reaction center protein, rather than just a partial gene duplication . This hypothesis highlights a significant evolutionary transition in the development of the photosynthetic apparatus. The conserved structural and functional similarities between CP47 (and its partner D2 protein in the reaction center) and CP43 (and its partner D1 protein) support the idea that the ancestral PSII homodimer, preceding the gene duplication, was structurally and functionally similar to the modern heterodimeric PSII, including the capacity for water splitting uniprot.org.
The rate of evolution for CP47 and CP43 appears to be relatively slow compared to other protein subunits, showing less sequence divergence among orthologs across different taxonomic groups of oxygenic phototrophs uniprot.org. This suggests strong evolutionary pressure to maintain their structure and function due to their critical role in the highly optimized process of light harvesting and energy transfer in PSII. The existence of ancestral proteins to CP47 and CP43 is thought to predate the divergence of certain bacterial lineages, indicating their ancient origins within the photosynthetic machinery uniprot.org. The diversification seen in related proteins like IsiA and Pcb in cyanobacteria and prochlorophytes further illustrates the evolutionary adaptability of this protein family to different light environments and physiological conditions nih.govresearchgate.netresearchgate.netr-project.org.
| Protein Name | PubChem CID | UniProt Accession Examples (where applicable) |
| CP47 protein (Photosystem II CP47 reaction center protein, PsbB) | Not applicable (Large Protein) | P05429 (Synechocystis sp.) nih.gov, P56777 (Arabidopsis thaliana) , Q8DIQ1 (Thermosynechococcus vestitus) nih.gov |
| CP43 protein (Photosystem II CP43 reaction center protein, PsbC) | 46673962 | P05430 (Synechocystis sp.), Q9XF15 (Arabidopsis thaliana) |
Note: PubChem primarily assigns CIDs to chemical compounds. Large proteins like CP47 are typically identified using protein databases such as UniProt, which provide unique accession numbers for protein sequences.
Future Research Directions and Advanced Methodologies
Elucidation of Remaining Unresolved Structural Details in Native States
Despite the availability of high-resolution crystal structures of PSII, obtaining a complete atomic-level picture of CP47 in its native, functional state within the thylakoid membrane remains a challenge. The existing models, often derived from cyanobacteria or higher plants, may not fully capture the dynamic nature and subtle conformational variations of the protein in its physiological environment. nih.gov
Future research will focus on:
Cryo-electron microscopy (cryo-EM): This technique has revolutionized structural biology and holds immense promise for capturing high-resolution snapshots of PSII supercomplexes, including CP47, in a near-native state.
Solid-state Nuclear Magnetic Resonance (ssNMR): ssNMR can provide atomic-level information on the structure and dynamics of membrane proteins like CP47 within a lipid environment, complementing data from crystallography and cryo-EM.
Cross-linking mass spectrometry (CX-MS): This method can identify protein-protein interactions and provide distance constraints to refine structural models of CP47 and its neighboring subunits within the PSII complex. chinesechemsoc.orgchinesechemsoc.org Studies have already used this technique to map interactions between CP47 and other PSII subunits like PsbH and Lhcb4.2. nih.gov
Real-Time Tracking of CP47 Assembly and Repair Processes
The assembly and repair of PSII are intricate processes involving the coordinated synthesis and insertion of numerous protein subunits, including CP47. nih.gov Following photodamage, which primarily affects the D1 protein, PSII undergoes a repair cycle that involves partial disassembly and reassembly of the complex. pnas.orgbiorxiv.orgpnas.org Understanding the real-time dynamics of CP47 during these events is crucial.
Key future research areas include:
Pulse-chase labeling with mass spectrometry: This technique can be used to follow the lifecycle of CP47, from its synthesis and insertion into the thylakoid membrane to its incorporation into PSII complexes and its potential degradation.
Live-cell imaging with fluorescent protein tags: Attaching fluorescent tags to CP47 would allow for the visualization of its localization and movement within the cell in real-time, providing insights into the spatial organization of PSII assembly and repair.
Isolation and characterization of assembly intermediates: The discovery of a "no reaction center" (NRC) complex, which contains CP47 and CP43 but lacks the core reaction center proteins, provides a new avenue for studying the PSII repair cycle. pnas.orgpnas.orgresearchgate.net Further characterization of this and other assembly intermediates will shed light on the step-by-step process of PSII biogenesis and repair. oup.com
Advanced Spectroscopic Techniques for Site-Specific Energy Mapping
CP47 binds multiple chlorophyll (B73375) molecules, each with a specific site energy determined by its interaction with the surrounding protein environment. researchgate.net Mapping these site energies is essential for understanding the pathways of excitation energy transfer within the PSII antenna system. researchgate.net
Future advancements will likely involve:
Two-dimensional electronic spectroscopy (2DES): This ultrafast spectroscopic technique can probe the electronic couplings and energy transfer pathways between individual chlorophyll molecules within CP47 with femtosecond time resolution. researchgate.net
Site-directed mutagenesis combined with spectroscopy: By systematically mutating amino acid residues in the chlorophyll-binding pockets of CP47 and analyzing the resulting changes in the spectroscopic properties, researchers can pinpoint the specific interactions that tune the site energies of the chlorophylls (B1240455).
Single-molecule spectroscopy: This technique allows for the study of individual CP47 complexes, eliminating the averaging inherent in bulk measurements and revealing the heterogeneity in their spectroscopic properties.
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
To gain a holistic understanding of CP47's role in the complex biological system of the cell, it is necessary to integrate data from various "omics" technologies. azolifesciences.comnih.gov This includes genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.com
A multi-omics approach can help to:
Uncover regulatory networks: By combining transcriptomic and proteomic data, researchers can identify the factors that regulate the expression of the psbB gene (which encodes CP47) and the subsequent synthesis and accumulation of the CP47 protein.
Identify novel interaction partners: Proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry, can identify proteins that interact with CP47, potentially revealing new roles for this protein in cellular processes beyond photosynthesis.
Development of Novel Computational Models for Predicting CP47 Behavior in Complex Environments
Computational modeling is a powerful tool for simulating and predicting the behavior of complex biological systems. nih.govpsu.edunus.edu.sg In the context of CP47, computational models can be used to:
Simulate energy transfer dynamics: Quantum chemical calculations and molecular dynamics simulations can be used to model the flow of excitation energy through the network of chlorophylls within CP47 and the entire PSII complex. dp.tech
Predict the effects of mutations: By creating in silico models of CP47 mutants, researchers can predict how specific amino acid changes will affect the protein's structure, stability, and function.
Model the assembly and repair processes: Agent-based models can be developed to simulate the dynamic interactions of the various components involved in PSII assembly and repair, providing insights into the emergent properties of these complex processes. psu.edu
Q & A
Basic Research Questions
Q. What experimental approaches are used to characterize the structural role of CP-47 in Photosystem II (PSII) assembly?
- Methodological Answer : CP-47, a chlorophyll-binding protein in PSII, is studied using genetic knockouts and fluorescence spectroscopy. For example, Synechocystis sp. PCC 6803 mutants lacking CP-47 (via psbB gene deletion) exhibit disrupted PSII core assembly, as shown by reduced oxygen-evolving activity and altered fluorescence emission at 696 nm . Immunoblotting with antibodies specific to CP-47 (e.g., from Chlamydomonas reinhardtii) confirms protein absence in mutants . Low-temperature fluorescence (77K) can further assess energy spillover between phycobilisomes and PSII, revealing CP-47's role in maintaining PSII-phycobilisome connectivity .
Q. How can researchers assess the association between CP-47 and phycobilisomes in cyanobacterial thylakoid membranes?
- Methodological Answer : Fluorescence excitation-emission spectroscopy is critical. In Synechocystis mutants (e.g., GT8B), the absence of CP-47 correlates with reduced 696-nm fluorescence under 620-nm excitation, indicating impaired energy transfer from phycobilisomes to PSII . Comparative studies using wild-type and CP-47-deficient strains can quantify spillover efficiency, while immunogold labeling or crosslinking assays may visualize physical proximity between CP-47 and phycobilisome components.
Advanced Research Questions
Q. How do site-directed mutations in adjacent proteins (e.g., D2 protein) affect CP-47 stability and PSII function?
- Methodological Answer : Mutagenesis of residues in the D2 protein (e.g., His-197 or Asn-214) destabilizes PSII, leading to CP-47 degradation. Immunoblotting reveals CP-47 is nearly absent in Synechocystis Asn-214 mutants but partially retained in Tyr-197 mutants . Fluorescence lifetime imaging microscopy (FLIM) can track CP-47 dynamics in these mutants, while pulse-amplitude modulation (PAM) measures PSII photochemical efficiency. These data highlight CP-47's dependence on D2 for structural integration into PSII .
Q. What genetic engineering strategies elucidate CP-47's role in PSII, and how do knockout models inform its essentiality?
- Methodological Answer : Targeted psbB gene modifications (e.g., insertional inactivation or CRISPR-Cas9) in Synechocystis 6803 are used to create CP-47-deficient strains. Phenotypic analysis includes measuring chlorophyll fluorescence kinetics (Fv/Fm ratio) and growth under photoautotrophic conditions. Mutants lacking CP-47 fail to assemble functional PSII cores, confirming its indispensability for PSII integrity . Complementation assays with wild-type psbB can rescue the phenotype, validating causality .
Q. How can researchers resolve discrepancies in CP-47 detection across mutant strains using immunoblotting?
- Methodological Answer : Variability in CP-47 levels (e.g., trace amounts in Asn-214 mutants vs. partial retention in Tyr-197 mutants) may arise from epitope masking or protein degradation. To address this, use multiple CP-47-specific antibodies and optimize extraction buffers (e.g., including protease inhibitors). Quantitative mass spectrometry (e.g., LC-MS/MS) with isotopic labeling provides absolute protein quantification, bypassing antibody limitations .
Data Contradiction Analysis
Q. How to interpret conflicting reports on CP-47's fluorescence signatures in PSII mutants?
- Methodological Answer : Some studies report blue-shifted fluorescence maxima in CP-47-deficient mutants, while others observe complete loss of 696-nm signals. These discrepancies may arise from residual CP-47 fragments or aberrant protein conformers in mutants. To resolve this, combine fluorescence spectroscopy with circular dichroism (CD) to assess chlorophyll-protein folding and HPLC to quantify chlorophyll a/b ratios .
Methodological Recommendations
Q. What proteomic and biophysical methods are recommended for analyzing CP-47 interactions within PSII supercomplexes?
- Methodological Answer :
- Blue Native PAGE : Resolves PSII supercomplexes containing CP-47, CP-43, and reaction center proteins .
- Crosslinking-MS : Identifies proximal proteins (e.g., D1/D2) using bifunctional reagents like BS3.
- Cryo-EM : Resolves CP-47's positional changes during PSII photodamage/repair cycles at near-atomic resolution .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity between CP-47 and chlorophyll a.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
